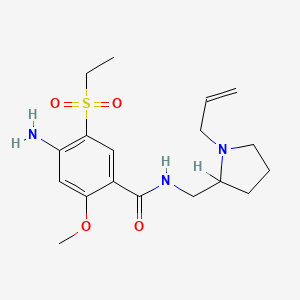![molecular formula C22H46BrN2+ B14478992 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 66264-47-9](/img/structure/B14478992.png)
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. The octyl groups attached to the nitrogen atoms enhance its hydrophobicity, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with octyl bromide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent such as methanol, followed by the addition of octyl bromide under vigorous stirring. The reaction mixture is then stirred overnight at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as NMR and HPLC to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as halides, thiolates, and amines under mild conditions to form substituted products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated derivatives, while oxidation can produce N-oxides.
Applications De Recherche Scientifique
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its ability to act as a strong nucleophile and a good leaving group. The nitrogen atoms in the bicyclic framework can participate in nucleophilic attacks, facilitating various chemical transformations. Additionally, the octyl groups enhance its hydrophobic interactions, making it effective in phase-transfer catalysis .
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[2.2.2]octane: A parent compound with similar nucleophilic properties but lacking the hydrophobic octyl groups.
1,4-Didecyl-1,4-diazoniabicyclo[2.2.2]octane: A similar compound with decyl groups instead of octyl groups, offering different hydrophobic characteristics.
N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane: A fluorinated derivative with unique reactivity due to the presence of fluorine atoms.
Uniqueness: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is unique due to its combination of a bicyclic framework with hydrophobic octyl groups, making it highly effective in phase-transfer catalysis and other applications requiring enhanced solubility and reactivity .
Propriétés
Numéro CAS |
66264-47-9 |
|---|---|
Formule moléculaire |
C22H46BrN2+ |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C22H46N2.BrH/c1-3-5-7-9-11-13-15-23-17-20-24(21-18-23,22-19-23)16-14-12-10-8-6-4-2;/h3-22H2,1-2H3;1H/q+2;/p-1 |
Clé InChI |
IEJQLVTWQKUALF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


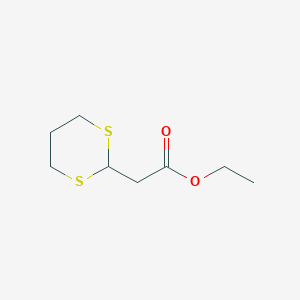
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
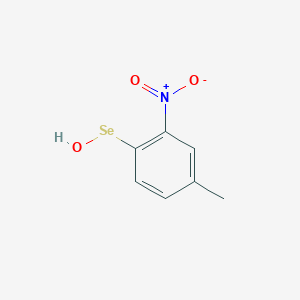
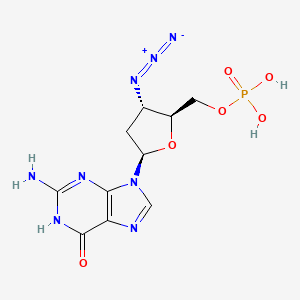
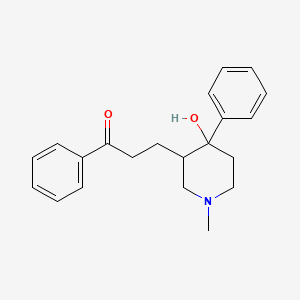
![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
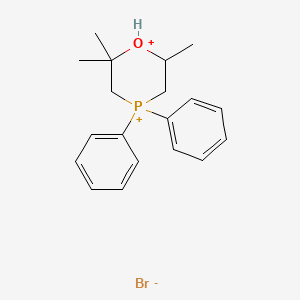

![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
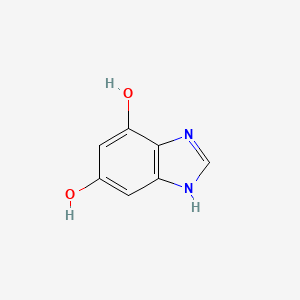
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
